molecular formula C8H9AsNNaO5 B085692 Glycarsamide sodium CAS No. 140-45-4

Glycarsamide sodium

Cat. No.: B085692
CAS No.: 140-45-4
M. Wt: 297.07 g/mol
InChI Key: UBGOFPKOVIKDPL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound likely exhibits ionic solubility in polar solvents and may act as a stabilizer or buffering agent in formulations . However, its pharmacological or industrial efficacy remains under-researched, necessitating comparative studies with structurally or functionally analogous compounds.

Properties

IUPAC Name

sodium;hydroxy-[4-[(2-hydroxyacetyl)amino]phenyl]arsinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10AsNO5.Na/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGOFPKOVIKDPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9AsNNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40998134
Record name Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-45-4, 7681-83-6
Record name Sodium N-glycolylarsanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-(glycolloylamino)phenylarsonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrogen [4-(2-hydroxyacetamido)phenyl]arsonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 4-(glycolloylamino)phenylarsonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium hydrogen [4-[(hydroxyacetyl)amino]phenyl]arsonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCARSAMIDE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P4037B8RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Glycarsamide sodium belongs to the class of sodium carboxylates. Key structural analogues include:

  • Sodium glycolate : A simpler sodium salt of glycolic acid, widely used in cosmetics and pharmaceuticals for its hygroscopic and exfoliating properties.
  • Sodium benzoate : A preservative with antimicrobial activity, structurally distinct due to its aromatic ring but functionally analogous in ionic behavior.
  • Sodium lauryl sulfate : An anionic surfactant with a sulfonate group, differing in functional group but sharing sodium’s role in solubility enhancement.

Physicochemical Properties

Property This compound (Inferred) Sodium Glycolate Sodium Benzoate
Solubility (H₂O) High (ionic nature) 630 g/L at 20°C 630 g/L at 25°C
pH Stability Likely alkaline pH 7–9 pH 4–5 (acidic media)
Thermal Decomposition Not reported >200°C >300°C

This compound’s high solubility aligns with sodium carboxylates, but its stability in alkaline conditions may differentiate it from sodium benzoate, which requires acidic environments for antimicrobial efficacy.

Functional Comparisons

  • Pharmaceutical Potential: Sodium glycolate’s use in topical formulations suggests this compound could serve as a drug stabilizer, though toxicity profiles remain unverified .
  • Industrial Applications : Unlike sodium lauryl sulfate, this compound lacks evidence of surfactant properties, limiting its utility in detergents.

Q & A

Q. What experimental paradigms are emerging to study this compound’s off-target effects in polypharmacy scenarios?

  • Methodological Answer : Develop organ-on-chip models co-cultured with hepatocytes and cardiomyocytes to simulate drug-drug interactions. Apply machine learning to predict off-target binding using ChEMBL/PubChem databases. Validate with high-content screening (HCS) for subcellular organelle stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.